N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a dioxothiolan ring and a carbamothioyl group attached to a methylbenzamide moiety.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-9-4-2-3-5-11(9)12(16)15-13(19)14-10-6-7-20(17,18)8-10/h2-5,10H,6-8H2,1H3,(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUAQDJKGIRBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base . The reaction is carried out in ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity . The process can be summarized as follows:
Starting Material: 3-aminothiolane
Reagent: Carbon disulfide (CS2)
Catalyst: Strong base (e.g., potassium hydroxide)
Solvent: Ethanol or ethanol-DMF mixture
Reaction Conditions: The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions may be optimized further to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems can also improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiolane derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of pesticides and fungicides due to its selective action against certain pests.
Mechanism of Action
The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways: It can inhibit key pathways in microbial and cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide can be compared with other similar compounds, such as:
2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide: Similar structure but with a chlorine atom, which may alter its reactivity and biological activity.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Contains a dithiocarbamate group, making it effective as a fungicide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, target interactions, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 285.39 g/mol. The compound features a tetrahydrothiophene ring which contributes to its unique biological properties.
Target Interactions
Thiourea derivatives are known to interact with various biological targets due to their functional groups. The C=O and C=S bonds in the structure allow for chelation with metal ions, which can modulate enzyme activities and influence biochemical pathways. This compound may act on:
- Enzymatic Inhibition : By chelating metal ions necessary for enzyme function.
- Receptor Modulation : Potential interaction with specific receptors involved in cellular signaling.
Anticancer Activity
Research has shown that thiourea derivatives exhibit significant anticancer properties. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with cellular signaling pathways.
A study found that similar compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Antifungal and Antimicrobial Properties
This compound has shown promise in antifungal and antimicrobial activities. The compound's ability to disrupt fungal cell membranes or inhibit essential metabolic pathways can lead to its effectiveness against pathogenic microorganisms.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Anticancer Efficacy | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. |
| Study 2 : Antifungal Activity | Exhibited strong antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 16 µg/mL. |
| Study 3 : Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
